2-(Methylamino)phenol

Physical Organic Chemistry Ionization Constant Structure-Activity Relationship

Choose 2-(Methylamino)phenol for its irreplaceable ortho-methylamino configuration, an essential neostigmine impurity (Impurity 5) reference standard. Distinct from para-isomers, this compound uniquely enables bidentate metal chelation and selective electrochemical oxidative dimerization, critical for sensor fabrication and specialized coupling reactions. Available as a high-purity analytical standard for pharmaceutical method validation and advanced materials research.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 611-24-5
Cat. No. B3029285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)phenol
CAS611-24-5
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCNC1=CC=CC=C1O
InChIInChI=1S/C7H9NO/c1-8-6-4-2-3-5-7(6)9/h2-5,8-9H,1H3
InChIKeyJHKKTXXMAQLGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylamino)phenol (CAS 611-24-5) Properties and Procurement Essentials


2-(Methylamino)phenol (CAS 611-24-5) is an ortho-substituted aminophenol featuring a methylamino group on an aromatic ring, classified as both a secondary amine and a phenol [1]. Its molecular formula is C₇H₉NO, with a molecular weight of approximately 123.15 g/mol, and it appears as a white to light-yellow crystalline powder with a melting point range of 85-94°C . This compound is commercially available as a chemical intermediate and analytical standard, serving as a known impurity in neostigmine pharmaceuticals .

Critical Selection Factors for 2-(Methylamino)phenol (CAS 611-24-5) Over Aminophenol Analogs


Generic substitution among aminophenol derivatives is scientifically unsound due to divergent physicochemical properties and reactivity profiles governed by substituent position and N-alkylation. 2-(Methylamino)phenol is not interchangeable with its para-substituted isomer, 4-(methylamino)phenol (CAS 150-75-4), nor with unsubstituted 2-aminophenol (CAS 95-55-6) or the ethyl analog 2-(ethylamino)phenol (CAS 614-70-0). Ortho-substitution enables distinct intramolecular hydrogen bonding and chelation behavior not present in the para isomer [1]. Furthermore, N-methylation modulates basicity and oxidation potential compared to the primary amine . These differences directly impact reaction kinetics, electrochemical behavior, and analytical performance in regulated pharmaceutical impurity methods. The following quantitative evidence substantiates these selection-critical differences.

Quantitative Differentiation of 2-(Methylamino)phenol (CAS 611-24-5) Against Comparator Aminophenols


Acidity (pKa) Comparison: 2-(Methylamino)phenol vs. Unsubstituted 2-Aminophenol

2-(Methylamino)phenol exhibits a phenolic pKa of 10.62±0.10 (predicted), which is elevated relative to the reported pKa of 9.97 for 2-aminophenol (CRC Handbook) [1]. This ~0.65 unit increase in pKa reflects the electron-donating effect of the N-methyl group, which destabilizes the phenoxide anion and reduces acidity compared to the primary amine analog.

Physical Organic Chemistry Ionization Constant Structure-Activity Relationship

Electrochemical Oxidation Pathway: Ortho- vs. Para-Aminophenol Reactivity

Electrochemical oxidation of ortho-aminophenol derivatives, including 2-(methylamino)phenol, proceeds via a dimerization pathway, whereas para-aminophenols (e.g., 4-methylaminophenol, acetaminophen) undergo hydrolysis to form p-benzoquinone as the final product [1]. The study explicitly included 2-methylaminophenol among the ortho derivatives exhibiting this dimerization behavior, in contrast to the para analogs.

Electrochemistry Cyclic Voltammetry Oxidative Dimerization

Regulatory Identity: Neostigmine Impurity Profile vs. Ortho/Substitution Variants

2-(Methylamino)phenol is explicitly designated as Neostigmine Impurity 5 (or Neostigmine bromide Impurity 9) in pharmacopoeial and commercial reference standard catalogs . This specific structural identity differentiates it from other aminophenol impurities such as 2-dimethylaminophenol (Neostigmine Impurity 5 under a different numbering system) and 2-aminophenol, which are not listed as neostigmine impurities in the same context.

Pharmaceutical Impurity Analytical Reference Standard Quality Control

Evidence-Backed Application Scenarios for 2-(Methylamino)phenol (CAS 611-24-5)


Electrochemical Sensor and Electrosynthesis Research

Leverage the compound's ortho-specific oxidative dimerization pathway identified in the J. Electrochem. Soc. study [1]. For researchers developing electrochemical sensors or synthesizing dimeric aminophenoxazine derivatives, 2-(methylamino)phenol provides a distinct reactivity profile compared to para-aminophenols, which hydrolyze to quinones. This differential behavior is critical for achieving desired electroactive films or coupling products.

Pharmaceutical Impurity Profiling and Method Validation

As a designated neostigmine impurity (Impurity 5) [1], 2-(methylamino)phenol is an indispensable analytical reference standard for developing and validating HPLC or LC-MS methods in neostigmine drug substance and drug product testing. Its specific retention time and spectral signature, governed by its ortho-methylamino substitution, ensure accurate quantification and method specificity.

Coordination Chemistry and Ligand Design

The ortho positioning of the methylamino and hydroxyl groups enables bidentate chelation to metal ions, a property not accessible to para-substituted isomers. The predicted pKa of 10.62±0.10 [1] and the potential for intramolecular hydrogen bonding (implied by ortho-aminophenol behavior ) inform the design of pH-sensitive metal complexes for catalysis or materials science.

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